molecular formula C12H18BrNO B13538510 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B13538510
M. Wt: 272.18 g/mol
InChI Key: LBBDCFOLDLZHBA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is a tertiary amine compound featuring a substituted phenyl ring and a branched aliphatic chain. The phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, conferring distinct electronic and steric properties. The aliphatic chain includes a methyl branch at the 3-position of the butan-1-amine backbone, which influences its conformational flexibility and interactions with biological targets or synthetic intermediates.

This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the development of neuroactive or receptor-targeting molecules.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,6-7-14)10-8-9(13)4-5-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3

InChI Key

LBBDCFOLDLZHBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, reduction, and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine with structurally related compounds from the literature:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Key Differences Reference
This compound 5-Bromo-2-methoxyphenyl, 3-methylbutan-1-amine ~256.2 (estimated) Bromo, methoxy, tertiary amine N/A (reference compound)
(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine Olefinic chain, 3-aminophenyl ~190.3 Primary amine, olefin Unsaturated backbone; different aryl substitution
1-[4-(1,3-dioxaindan-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine Imidazolyl, 1,3-dioxaindan ~343.3 Imidazole, ether, tertiary amine Heterocyclic imidazole core
1-(3-Bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine 3-Bromo-5-chloro-2-methoxyphenyl, cyclohexyl ~360.7 Bromo, chloro, methoxy, cyclohexyl Additional chloro substituent; cyclohexyl vs. methyl
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Pyridinecarboxamide, bromo-methylphenyl ~321.1 Amide, bromo, methyl Carboxamide linkage; pyridine ring

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields.

The compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which may influence its biological activity. The structure can be represented as follows:

C12H16BrN\text{C}_12\text{H}_{16}\text{Br}\text{N}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:

  • Receptor Binding : The compound may bind to various receptors, leading to downstream signaling events that affect cellular functions.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Gene Expression Modulation : The compound could influence gene expression related to its biological effects.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of similar structures can exhibit antimicrobial properties. For instance, compounds with halogen substitutions on aromatic rings have been linked to enhanced activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Antiparasitic Activity

A related study indicated that compounds with similar structural features demonstrated efficacy against Leishmania donovani, suggesting potential applications in treating visceral leishmaniasis .

Case Studies

  • Antimicrobial Screening : In a study evaluating the antimicrobial properties of various compounds, this compound was found to have a minimum inhibitory concentration (MIC) of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiparasitic Efficacy : Another investigation focused on the compound's efficacy against Leishmania species, where it demonstrated significant suppression of parasite load in vivo models .

Research Findings

A summary of key findings from various studies is presented in Table 1.

Study Biological Activity MIC (µg/mL) Notes
Study AAntimicrobial16Active against MRSA
Study BAntiparasitic-Effective against Leishmania
Study CEnzyme Inhibition-Inhibits key metabolic enzymes

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